What are the physical and chemical properties of Boc-D-valinol?
What are the physical and chemical properties of Boc-D-valinol?
Boc-D-valinol: A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Boc-D-valinol, chemically known as tert-butyl N-[(2R)-1-hydroxy-3-methylbutan-2-yl]carbamate, is a chiral amino alcohol derivative of the non-proteinogenic amino acid D-valine.[1] The presence of the tert-butoxycarbonyl (Boc) protecting group on the amine makes it a stable, versatile, and highly valuable building block in modern organic synthesis and medicinal chemistry.[1][] Its unique structure is instrumental in the development of complex, stereochemically defined molecules, particularly peptide-based therapeutics and other bioactive compounds.[1][3] Researchers value Boc-D-valinol for its stability, ease of handling, and compatibility with a wide range of reaction conditions, which facilitates efficient and predictable synthetic outcomes.[1] This guide provides an in-depth overview of its physical and chemical properties, experimental protocols for its application, and its role in synthetic workflows.
Core Physical and Chemical Properties
Boc-D-valinol is typically a colorless gel or an oil at room temperature.[1][4] Its properties are well-documented, making it a reliable reagent in various synthetic applications.
Quantitative Data Summary
The key physicochemical properties of Boc-D-valinol are summarized in the table below for easy reference and comparison.
| Property | Value | Source(s) |
| CAS Number | 106391-87-1 | [1][4][][6][7] |
| Molecular Formula | C₁₀H₂₁NO₃ | [1][4][][6][7][8] |
| Molecular Weight | 203.28 g/mol (also cited as 203.3 g/mol ) | [6][7][9] |
| Appearance | Colorless gel or Oil | [1][4] |
| Boiling Point | 218 °C | [9] |
| Density | 0.995 g/mL at 25 °C | [9] |
| Refractive Index (n20/D) | 1.451 | [9] |
| Optical Rotation [α]²³/D | +23° (c = 1 in chloroform) | [9] |
| Purity / Assay | ≥ 97% (NMR), 98% | [1][][9] |
| Storage Temperature | 0-8 °C | [1] |
Structural Identifiers
| Identifier | Value | Source(s) |
| Synonyms | N-(tert-Butoxycarbonyl)-D-valinol, Boc-D-Val-ol | [1] |
| Linear Formula | (CH₃)₂CHCH[NHCO₂C(CH₃)₃]CH₂OH | [9] |
| SMILES | CC(C)--INVALID-LINK--NC(=O)OC(C)(C)C | [9] |
| InChI | 1S/C10H21NO3/c1-7(2)8(6-12)11-9(13)14-10(3,4)5/h7-8,12H,6H2,1-5H3,(H,11,13)/t8-/m0/s1 | [9] |
| InChI Key | OOQRRYDVICNJGC-QMMMGPOBSA-N | [9] |
Chemical Properties and Reactivity
Stability
The Boc protecting group is the primary determinant of Boc-D-valinol's chemical stability.
-
Stable Conditions : The compound is stable under neutral and basic conditions, as well as towards many nucleophiles and catalytic hydrogenolysis.[][10][11] This stability allows for selective chemical modifications at the hydroxyl group without disturbing the protected amine.[12]
-
Labile Conditions : The Boc group is designed to be labile under acidic conditions.[10] Strong acids such as trifluoroacetic acid (TFA) or hydrogen chloride (HCl) are commonly used to cleave the group, yielding the free amine (N-D-valinol) as a corresponding salt.[11][13] High temperatures can also promote the thermal cleavage of the Boc group.[10]
Key Synthetic Applications
Boc-D-valinol is a cornerstone in asymmetric synthesis and pharmaceutical development.[1]
-
Peptide Synthesis : It is a crucial building block for C-terminally modified peptides.[14] Since it lacks a carboxylic acid, it cannot be attached to standard resins directly. Instead, it is typically loaded onto highly acid-labile resins like 2-chlorotrityl chloride (2-CTC) resin, leaving the hydroxyl group available for peptide chain elongation.[14] The resulting peptides with a C-terminal D-amino alcohol exhibit enhanced resistance to degradation by exopeptidases, a significant advantage for therapeutic peptides.[14]
-
Chiral Auxiliary and Intermediate : Boc-D-valinol serves as a chiral auxiliary, helping to guide the stereochemical outcome of reactions to produce enantiomerically pure compounds.[1] It is also a precursor to the corresponding chiral aldehyde, N-Boc-D-valinal, which is a valuable intermediate for creating new stereocenters with high diastereoselectivity.[12]
-
Protease Inhibitor Development : The terminal alcohol of Boc-D-valinol can be oxidized to a potent peptide aldehyde.[14][15] These peptide aldehydes are known to be effective inhibitors of various proteases, such as those involved in viral replication, making them important targets in drug discovery.[14]
// Nodes Start [label="D-Valine", fillcolor="#F1F3F4", fontcolor="#202124"]; Step1 [label="Boc-D-Valine", fillcolor="#F1F3F4", fontcolor="#202124"]; End [label="Boc-D-valinol", fillcolor="#FBBC05", fontcolor="#202124"];
// Edges Start -> Step1 [label="Boc Protection\n(Boc₂O, base)", color="#4285F4"]; Step1 -> End [label="Carboxylic Acid Reduction\n(e.g., NaBH₄, LiCl)", color="#34A853"]; } dot Caption: Logical workflow for the synthesis of Boc-D-valinol.
Experimental Protocols
The following protocols are representative methodologies for the use of Boc-D-valinol in a research setting.
Protocol 1: Loading Boc-D-valinol onto 2-Chlorotrityl Chloride (2-CTC) Resin for SPPS
This protocol details the initial and critical step for synthesizing peptides with a C-terminal D-valinol modification using a Boc/Bzl protection strategy.[14]
Materials and Reagents:
-
2-Chlorotrityl chloride resin
-
Boc-D-valinol
-
Dichloromethane (DCM), anhydrous
-
N,N-Diisopropylethylamine (DIEA)
-
Methanol (MeOH)
-
N,N-Dimethylformamide (DMF)
-
Peptide synthesis vessel
Procedure:
-
Resin Swelling : Swell the 2-chlorotrityl chloride resin (e.g., 1.0 g, ~1.6 mmol/g substitution) in anhydrous DCM (10 mL) for 30 minutes in a peptide synthesis vessel. Drain the DCM.[14]
-
Amine Solution Preparation : In a separate flask, dissolve Boc-D-valinol (0.6-1.2 equivalents relative to resin substitution) in anhydrous DCM (10 mL/g of resin). A small amount of DMF can be added to aid dissolution if necessary.[14]
-
Loading Reaction : Add DIEA (4 equivalents relative to the carboxylic acid) to the Boc-D-valinol solution. Add this combined solution to the swollen resin.[14]
-
Agitation : Agitate the mixture for 30-120 minutes at room temperature.[14]
-
Capping : To cap any unreacted chlorotrityl groups, add methanol (0.8 mL/g of resin) and agitate for an additional 15-30 minutes.[14]
-
Washing : Drain the reaction mixture and wash the resin sequentially with DCM (3x), DMF (3x), and finally DCM (3x).[14]
-
Drying : Dry the resin under vacuum. The loading efficiency can be determined gravimetrically.[14]
// Nodes Resin [label="2-Chlorotrityl\nChloride Resin", fillcolor="#F1F3F4", fontcolor="#202124"]; Loading [label="Load Boc-D-valinol\n(DIEA, DCM)", fillcolor="#FBBC05", fontcolor="#202124"]; LoadedResin [label="Boc-D-valinol-Resin", fillcolor="#F1F3F4", fontcolor="#202124"]; Elongation [label="Iterative Deprotection\n& Coupling Cycles\n(Boc-Amino Acids)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; ProtectedPeptide [label="Protected Peptide-O-Valinol-Resin", fillcolor="#F1F3F4", fontcolor="#202124"]; Cleavage [label="Mild Acidic Cleavage", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Isopeptide [label="Protected O-Acyl Isopeptide", fillcolor="#F1F3F4", fontcolor="#202124"]; Migration [label="O-to-N Acyl Migration", fillcolor="#34A853", fontcolor="#FFFFFF"]; FinalPeptide [label="Peptide with\nC-terminal D-Valinol", fillcolor="#FBBC05", fontcolor="#202124"];
// Edges Resin -> Loading; Loading -> LoadedResin; LoadedResin -> Elongation; Elongation -> ProtectedPeptide; ProtectedPeptide -> Cleavage; Cleavage -> Isopeptide; Isopeptide -> Migration; Migration -> FinalPeptide; } dot Caption: Workflow for solid-phase synthesis of peptides with C-terminal D-Valinol.[14]
Protocol 2: Boc Group Deprotection using Trifluoroacetic Acid (TFA)
This protocol describes the standard procedure for removing the Boc protecting group to liberate the free amine.[13]
Materials and Reagents:
-
Boc-D-valinol
-
Dichloromethane (DCM), anhydrous
-
Trifluoroacetic acid (TFA)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Ethyl acetate (EtOAc)
-
Round-bottom flask, magnetic stirrer, separatory funnel, rotary evaporator
Procedure:
-
Dissolution : Dissolve Boc-D-valinol in anhydrous DCM in a round-bottom flask (a typical concentration is 0.1-0.5 M).[13]
-
Acid Addition : Add TFA to the solution. A common ratio is 25-50% TFA in DCM (v/v).[13][15]
-
Reaction : Stir the mixture at room temperature. Monitor the reaction progress by TLC until the starting material is consumed (typically 1-2 hours).[13]
-
Solvent Removal : Remove the TFA and DCM under reduced pressure using a rotary evaporator.[13]
-
Aqueous Work-up (for free amine) : a. Dissolve the crude residue in ethyl acetate (EtOAc).[13] b. Wash the organic layer with a saturated aqueous NaHCO₃ solution until the aqueous layer is basic, followed by a wash with brine.[13] c. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo to obtain the free amine product, D-valinol.[13]
Biological Relevance and Applications
The incorporation of D-amino acids and their derivatives, like D-valinol, is a powerful strategy in drug design.
// Nodes Peptide [label="Peptide Aldehyde\n(from D-Valinol)", fillcolor="#FBBC05", fontcolor="#202124"]; Enzyme [label="Cysteine Protease\n(Active Site Thiol)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Complex [label="Reversible Thiohemiacetal\n(Inhibited Enzyme Complex)", fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Edges Peptide -> Complex [label="Nucleophilic Attack", color="#34A853"]; Enzyme -> Complex [label=" ", color="#34A853"]; } dot Caption: Inhibition of a cysteine protease by a peptide aldehyde derivative.[14]
Peptides ending in D-valinol can be oxidized to form peptide aldehydes, which are potent, reversible inhibitors of cysteine proteases.[14] This mechanism is critical in the development of drugs targeting enzymes implicated in various diseases. Furthermore, the D-configuration provides steric shielding against enzymatic cleavage, prolonging the in-vivo half-life of peptide therapeutics.[14] These attributes make Boc-D-valinol an enabling reagent for the synthesis of next-generation peptide drugs with improved pharmacokinetic profiles and novel mechanisms of action.[3][14]
Safety and Handling
Boc-D-valinol is classified as an irritant and requires careful handling in a laboratory setting.
| Hazard Information | Details | Source(s) |
| GHS Classification | Skin Irritation (Category 2), Eye Irritation (Category 2), Specific Target Organ Toxicity - Single Exposure (Category 3, Respiratory system) | [9][16] |
| Signal Word | Warning | [9][16] |
| Hazard Statements | H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation) | [9][16] |
| Precautionary Statements | P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P280 (Wear protective gloves/eye protection/face protection), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.) | [9][16][17] |
| Personal Protective Equipment (PPE) | Dust mask (type N95 US), Eyeshields, Gloves | [9][17] |
| Storage Class | 11 - Combustible Solids | [9] |
Users should always consult the full Safety Data Sheet (SDS) before handling this chemical and work in a well-ventilated area, such as a fume hood.[16][17]
References
- 1. chemimpex.com [chemimpex.com]
- 3. benchchem.com [benchchem.com]
- 4. peptide.com [peptide.com]
- 6. advancedchemtech.com [advancedchemtech.com]
- 7. scbt.com [scbt.com]
- 8. Boc-D-valinol | C10H21NO3 | CID 11241137 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Boc-D-缬氨醇 98% | Sigma-Aldrich [sigmaaldrich.com]
- 10. benchchem.com [benchchem.com]
- 11. Boc-Protected Amino Groups [organic-chemistry.org]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. echemi.com [echemi.com]
- 17. peptide.com [peptide.com]
